

# An In-depth Technical Guide to 2,6-Dibromo-3-methyl-4-nitrophenol

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## Compound of Interest

**Compound Name:** 2,6-Dibromo-3-methyl-4-nitrophenol

**Cat. No.:** B089358

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This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of **2,6-Dibromo-3-methyl-4-nitrophenol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited specific literature on this compound, this guide also includes relevant information on closely related analogues to provide a broader context.

## Introduction

**2,6-Dibromo-3-methyl-4-nitrophenol**, with the CAS number 14401-03-7, is a halogenated and nitrated aromatic organic compound. Its structure, featuring a phenol ring substituted with two bromine atoms, a methyl group, and a nitro group, suggests its potential as a versatile chemical intermediate in various synthetic applications. While specific research applications are not widely documented, its structural motifs are common in compounds with biological activity. [1] This guide aims to consolidate the available information and provide a foundational understanding of this compound.

## Discovery and History

The specific discovery and detailed historical account of **2,6-Dibromo-3-methyl-4-nitrophenol** are not well-documented in readily available scientific literature. However, the synthesis of related brominated and nitrated phenols dates back to the late 19th and early 20th centuries. The methodologies for bromination and nitration of phenols and cresols have been extensively studied, suggesting that the synthesis of **2,6-Dibromo-3-methyl-4-nitrophenol** would have

been achievable through established chemical principles. The study of halogenated nitrophenols has been of interest due to their biocidal properties and as intermediates in the synthesis of dyes and pharmaceuticals.

## Physicochemical Properties

The known physicochemical properties of **2,6-Dibromo-3-methyl-4-nitrophenol** are summarized in the table below. This data is primarily sourced from chemical supplier databases.

Property	Value	Reference
CAS Number	14401-03-7	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Br <sub>2</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	310.93 g/mol	<a href="#">[2]</a>
Exact Mass	310.86157 u	<a href="#">[2]</a>
Monoisotopic Mass	308.86362 u	<a href="#">[2]</a>
Refractive Index	1.661	<a href="#">[2]</a>
Vapor Pressure	0.000291 mmHg at 25°C	<a href="#">[2]</a>

## Synthesis

A specific, detailed experimental protocol for the synthesis of **2,6-Dibromo-3-methyl-4-nitrophenol** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the bromination and nitration of cresols. The most likely pathway involves the bromination of 3-methyl-4-nitrophenol or the nitration of 2,6-dibromo-3-methylphenol.

## Proposed Experimental Protocol: Nitration of 2,6-Dibromo-3-methylphenol

This proposed protocol is adapted from general methods for the nitration of substituted phenols.

**Materials:**

- 2,6-Dibromo-3-methylphenol
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Glacial Acetic Acid
- Ice
- Distilled Water
- Sodium Bicarbonate solution (5%)
- Dichloromethane
- Anhydrous Magnesium Sulfate

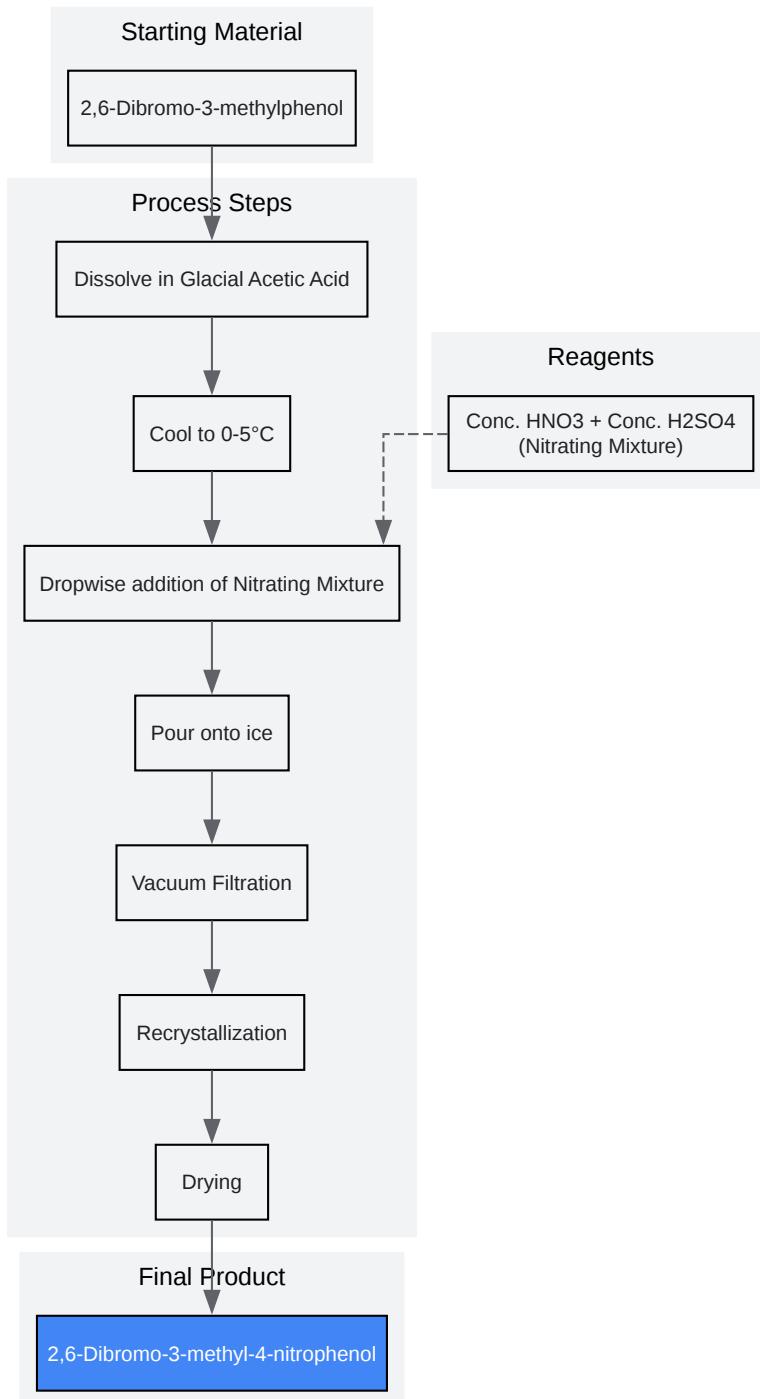
**Procedure:**

- **Dissolution:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-Dibromo-3-methylphenol in glacial acetic acid.
- **Cooling:** Cool the solution to 0-5°C in an ice bath.
- **Preparation of Nitrating Mixture:** In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- **Nitration:** Add the nitrating mixture dropwise to the cooled solution of 2,6-Dibromo-3-methylphenol over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C.
- **Reaction Quenching:** After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, slowly pour the reaction mixture over crushed ice with vigorous stirring.

- Precipitation and Filtration: A yellow precipitate of **2,6-Dibromo-3-methyl-4-nitrophenol** should form. Collect the solid by vacuum filtration and wash with cold distilled water until the washings are neutral.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol-water.
- Drying: Dry the purified product in a desiccator over a suitable drying agent.

## Synthesis Workflow Diagram

## Proposed Synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol

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## References

- 1. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]
- 2. echemi.com [echemi.com]
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